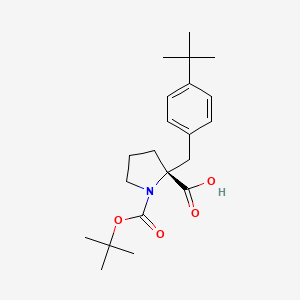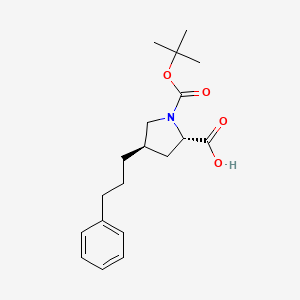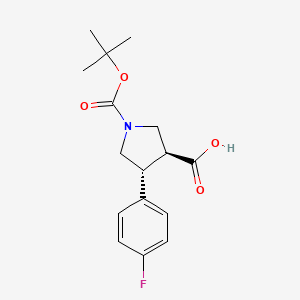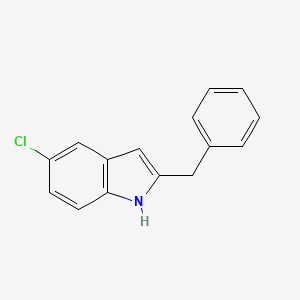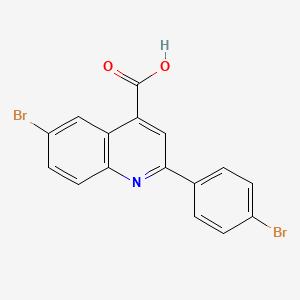
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid
Descripción general
Descripción
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 . It is a solid substance with a molecular weight of 407.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 407.06 . Its InChI code is 1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) .Aplicaciones Científicas De Investigación
Synthesis Methods
- Microwave-Assisted Synthesis : A one-step method for preparing substituted anilides of quinoline-2-carboxylic acid, including compounds related to 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid, has been developed using microwave irradiation. This method is efficient for synthesizing a series of substituted quinoline-2-carboxanilides, demonstrating the compound's relevance in innovative synthesis approaches (Bobál et al., 2012).
Photophysical and Biomolecular Properties
- Photophysical Analyses : Studies have shown that certain quinoline derivatives exhibit photophysical behaviors like intraligand and charge-transfer type transitions. Compounds with structural similarities to 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid have been analyzed for their interactions with ct-DNA, indicating potential applications in biomolecular binding and photophysical studies (Bonacorso et al., 2018).
Liquid Crystal Properties
- Evaluation as Liquid Crystals : Novel quinoline derivatives, structurally related to 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid, have been synthesized and evaluated for their potential as liquid crystals. These compounds have been studied for their thermal data and mesophase texture, providing insights into their applicability in materials science, particularly in the field of organic light-emitting diodes (Rodrigues et al., 2019).
Synthesis of Related Compounds
- Synthesis of Novel Derivatives : The synthesis of compounds like 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid is important for generating a variety of functionalized compounds. Such compounds have applications in diverse fields, including medicinal chemistry and materials science. Studies have shown efficient synthesis routes and potential applications of these derivatives (Jin et al., 2019).
Potential Therapeutic Applications
- Antimalarial and Antimicrobial Activities : Some derivatives of 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid have been synthesized and tested for their antimicrobial and antimalarial activities. This highlights the compound's potential in the development of new therapeutic agents (Parthasaradhi et al., 2015).
Propiedades
IUPAC Name |
6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOIYLWKTKYNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361140 | |
| Record name | 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | |
CAS RN |
342017-95-2 | |
| Record name | 6-Bromo-2-(4-bromophenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342017-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



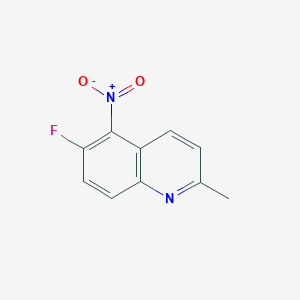


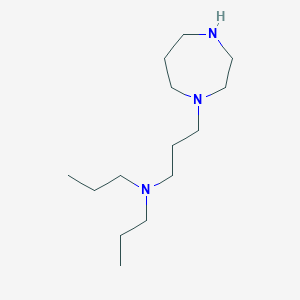


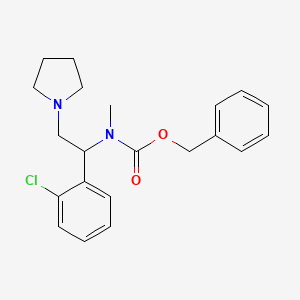
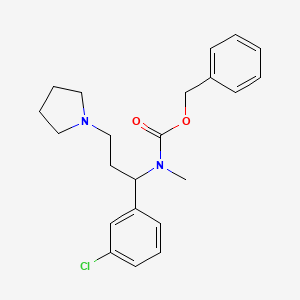

![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)
